molecular formula C22H20N2O3S3 B2958800 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 477499-00-6

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2958800
CAS No.: 477499-00-6
M. Wt: 456.59
InChI Key: BNQNPZGSCGMZSZ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound characterized by its sulfonamide, benzo[d]thiazole, and trimethylbenzene groups

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps, beginning with the formation of the benzo[d]thiazole core. This is usually achieved through cyclization reactions involving ortho-aminothiophenols and appropriate aldehydes or ketones. Following this, the resulting benzo[d]thiazole intermediate is subjected to nucleophilic substitution reactions with sulfonamide derivatives. The final step involves the attachment of the 2,4,6-trimethylbenzene group, which can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized conditions to ensure high yield and purity. Commonly, automated systems are employed to maintain precise reaction conditions, such as temperature control, pH adjustment, and solvent management. Advanced purification techniques, including recrystallization and column chromatography, are utilized to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions susceptible to electrophilic attack.

Common Reagents and Conditions

  • Oxidation: Agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often employ bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield benzo[d]thiazole sulfones, while reduction can produce corresponding amines.

Scientific Research Applications

N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has broad applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or activator, particularly in studies involving kinases and phosphatases.

  • Medicine: Explored for its therapeutic potential, especially in the treatment of diseases like cancer and microbial infections due to its ability to interact with biological targets.

  • Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Comparing N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide with other benzo[d]thiazole derivatives highlights its uniqueness in terms of substitution patterns and functional groups. Similar compounds include:

  • N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-benzenesulfonamide

  • N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-methylbenzenesulfonamide

  • N-(3-(Benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-ethylbenzenesulfonamide

Each of these compounds exhibits distinct reactivity and applications, but the presence of the 2,4,6-trimethylbenzene group in the title compound imparts unique steric and electronic properties that can influence its behavior in chemical and biological systems.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNPZGSCGMZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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